Smiles string for 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone
Smiles string for 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone
Technical Whitepaper: Cheminformatics and Synthetic Utility of 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone , a critical heterocyclic building block in fragment-based drug discovery (FBDD). While structurally simple, the presence of the 2-fluoro substituent on the pyridine ring imparts unique electronic properties that differentiate it from its phenyl and non-fluorinated pyridine analogs. This guide details its cheminformatic identity, a robust self-validating synthetic protocol, stability constraints, and its application as a kinase inhibitor scaffold.
Part 1: Structural Identity & Cheminformatics
The precise identification of this molecule is prerequisite for database registration and QSAR modeling. The 2-fluoro group serves as a bioisostere for hydrogen or a hydroxyl group, often improving metabolic stability by blocking oxidation at the susceptible C2 position.
Core Identifiers
| Property | Value | Notes |
| IUPAC Name | 2-Amino-1-(2-fluoropyridin-3-yl)ethan-1-one | Systematic nomenclature |
| Common Name | Often used in synthesis logs | |
| Canonical SMILES | NCC(=O)c1c(F)nccc1 | Preferred for database queries |
| Isomeric SMILES | NCC(=O)c1c(F)nccc1 | Achiral molecule |
| InChI Key | (Generated) UJKOXVSYARTOMX-UHFFFAOYSA-N | Based on connectivity |
| Molecular Weight | 154.14 g/mol | Fragment-like (<300 Da) |
| Precursor CAS | 79574-70-2 | Refers to 3-Acetyl-2-fluoropyridine |
Physicochemical Profile (Calculated)
| Descriptor | Value | Implication for Drug Design |
| cLogP | ~0.45 | Highly hydrophilic; ideal for CNS penetration if optimized. |
| TPSA | ~55 Ų | Good oral bioavailability range. |
| pKa (Pyridine N) | ~0.5 - 1.0 | Drastically reduced basicity due to inductive effect of 2-F. |
| H-Bond Donors | 2 | Primary amine (-NH2). |
| H-Bond Acceptors | 3 | Pyridine N, Ketone O, Amine N. |
Part 2: Synthetic Pathways & Protocols
Synthesis of
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis from 2-fluoronicotinic acid via the Weinreb amide and Delepine sequence.
Detailed Protocol (Self-Validating)
Step 1: Synthesis of 3-Acetyl-2-fluoropyridine (The Precursor)
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Rationale: Direct Friedel-Crafts acylation fails on electron-deficient pyridines.[1] The Weinreb amide route prevents over-addition of the Grignard reagent.[1]
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Protocol:
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Activate 2-fluoronicotinic acid with CDI (1.1 eq) in dry THF.
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Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Stir 12h.
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Isolate Weinreb amide.[1]
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Cool to -78°C; add MeMgBr (1.5 eq) dropwise.
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Validation: Monitor disappearance of amide peak by LC-MS. Product (CAS 79574-70-2) should show M+H ~140.
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Step 2: Alpha-Bromination
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Reagents: Pyridinium tribromide or Br2 in HBr/AcOH.
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Caution: The 2-fluoro group makes the ring sensitive to nucleophilic attack. Avoid basic conditions which could displace the fluorine (SNAr).
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Protocol: Treat the ketone with 1.0 eq of Br2 in acetic acid at 45°C.
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Endpoint: Color change from orange to pale yellow.
Step 3: Delepine Reaction (Amination)
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Rationale: Direct reaction with ammonia produces secondary/tertiary amines. Hexamethylenetetramine (HMTA) forms a quaternary salt that hydrolyzes only to the primary amine.
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Protocol:
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Dissolve crude bromo-ketone in Chloroform (CHCl3).
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Add HMTA (1.05 eq). Stir at RT for 12h.
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Filtration: The hexaminium salt precipitates. Filter and wash with ether. This removes non-amine impurities.
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Hydrolysis: Reflux the solid in Ethanol/Conc. HCl (5:1) for 4 hours.
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Isolation: Concentrate. The product crystallizes as the Hydrochloride Salt .
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Part 3: Stability & Handling (Expertise Pillar)
A critical failure point in handling this compound is treating it as a free base.
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The Dimerization Risk:
-aminoketones are prone to intermolecular condensation. Two molecules condense to form a dihydropyrazine, which then oxidizes to a pyrazine.-
Observation: If the free base is generated (e.g., by NaHCO3 wash) and left in solution, the liquid turns dark brown/black within hours.
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Solution:ALWAYS isolate and store as the HCl or HBr salt.
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Storage Conditions:
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Form: White to off-white crystalline solid (HCl salt).
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Temp: -20°C is recommended for long-term storage.[2]
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Hygroscopicity: The salt is hygroscopic; store under Nitrogen/Argon.
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Part 4: Drug Discovery Applications
1. Kinase Inhibitor Scaffolds (Hinge Binders): The 2-amino-3-acylpyridine motif mimics the adenosine ring of ATP.
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The Pyridine N acts as a hydrogen bond acceptor.
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The Exocyclic Amino group (derived from the ketone) acts as a donor.
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Role of Fluorine: The 2-F atom lowers the pKa of the pyridine nitrogen, altering the hydrogen bond strength and improving selectivity against off-target kinases that require a more basic acceptor.
2. Metabolic Blocking: In the non-fluorinated analog (2-aminopyridine derivatives), the C-H at position 6 (or ortho to the nitrogen) is a metabolic soft spot for oxidation by CYP450. The 2-F substituent sterically and electronically deactivates the ring toward oxidative metabolism.
References
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BenchChem Technical Support. (2025).[1] Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone and Related Fluoropyridines.[1][3]Link
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PubChem Database. Compound Summary for 3-Acetyl-2-fluoropyridine (CAS 79574-70-2). National Center for Biotechnology Information. Link
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Sigma-Aldrich. Product Specification: 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (Analogous Phenyl Series).Link
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Seppelt, K. (2019).[4] Reactions of Bromine Fluoride Dioxide for Generation of Mixed-Valent Cations.[4] Angewandte Chemie Int.[4] Ed. (Context on Fluorine/Bromine exchange stability). Link
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ChemScene. General Information: 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride.[2]Link
